molecular formula C14H17N3O B11009460 N-[2-(pyridin-2-yl)ethyl]-3-(1H-pyrrol-1-yl)propanamide

N-[2-(pyridin-2-yl)ethyl]-3-(1H-pyrrol-1-yl)propanamide

Katalognummer: B11009460
Molekulargewicht: 243.30 g/mol
InChI-Schlüssel: JQBWIYDZDFGKCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-PYRIDYL)ETHYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE is a compound that features both pyridine and pyrrole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-PYRIDYL)ETHYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE typically involves the reaction of 2-(2-pyridyl)ethylamine with 3-(1H-pyrrol-1-yl)propanoic acid. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction conditions usually involve mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(2-PYRIDYL)ETHYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Both the pyridine and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine and pyrrole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-[2-(2-PYRIDYL)ETHYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[2-(2-PYRIDYL)ETHYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The pyridine and pyrrole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere N-(Pyridin-2-yl)amide und Imidazo[1,2-a]pyridine. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf und können sich in ihren Anwendungen überschneiden .

Einzigartigkeit

N-[2-(Pyridin-2-yl)ethyl]-3-(1H-Pyrrol-1-yl)propanamid ist aufgrund seiner spezifischen Kombination von Pyridin- und Pyrrolringen, die durch eine Ethyl- und Propanamidkette verbunden sind, einzigartig. Diese Struktur bietet einzigartige chemische und biologische Eigenschaften, die sie von anderen ähnlichen Verbindungen unterscheiden .

Eigenschaften

Molekularformel

C14H17N3O

Molekulargewicht

243.30 g/mol

IUPAC-Name

N-(2-pyridin-2-ylethyl)-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C14H17N3O/c18-14(7-12-17-10-3-4-11-17)16-9-6-13-5-1-2-8-15-13/h1-5,8,10-11H,6-7,9,12H2,(H,16,18)

InChI-Schlüssel

JQBWIYDZDFGKCP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)CCNC(=O)CCN2C=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.